molecular formula C12H16O4S B8609289 2-Ethyl-2-phenylsulfonylbutanoic acid

2-Ethyl-2-phenylsulfonylbutanoic acid

Cat. No.: B8609289
M. Wt: 256.32 g/mol
InChI Key: IPRUSZPGRQQQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-phenylsulfonylbutanoic acid is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-ethylbutanoic acid

InChI

InChI=1S/C12H16O4S/c1-3-12(4-2,11(13)14)17(15,16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

IPRUSZPGRQQQND-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl phenylsulfonylacetate (0.64 ml, 4.0 mmol) was diluted with DMF (5 ml). Sodium hydride (384 mg, 16 mmol) and ethyl bromide (1.19 ml, 16 mmol) were added thereto under argon atmosphere. The mixture was stirred at room temperature overnight. Water was added to the reaction mixture under cooling with ice to terminate the reaction. After the extraction with ethyl acetate (10 ml×3), the organic layers were combined together, dried and concentrated under reduced pressure. The residue was purified by the silica gel column chromatography (hexane, hexane/ethyl acetate, 100/1) to obtain an intermediate product. The intermediate product (532 mg, 1.97 mmol) was dissolved in THF (4 ml). Water (70.9 μl, 3.84 mmol) and tBuOK (1.77 g, 15.8 mmol) were added to the obtained solution. The reaction mixture was stirred at room temperature for 4 days. Additional water (35.5 μl, 1.97 mmol) and tBuOK (1.55 g, 13.8 mmol) were added to the obtained solution. After stirring at room temperature for 9 days, the reaction mixture was diluted with DCM (10 ml). The resultant mixture was extracted with water (10 ml). pH of the aqueous layer was adjusted to 2. After the extraction with DCM (10 ml×3), the organic layers were combined together, dried and concentrated under reduced pressure to quantitatively obtain 481 mg of the intended compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
35.5 μL
Type
solvent
Reaction Step Two
Name
Quantity
1.77 g
Type
reactant
Reaction Step Three
Name
Quantity
70.9 μL
Type
solvent
Reaction Step Three
Quantity
0.64 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
384 mg
Type
reactant
Reaction Step Five
Quantity
1.19 mL
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
532 mg
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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